![molecular formula C15H18Cl2O3 B194482 Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate CAS No. 52179-28-9](/img/structure/B194482.png)
Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate
Overview
Description
Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate (CAS 52179-28-9) is an ethyl ester derivative structurally related to the hypolipidemic agent ciprofibrate (CAS 52214-84-3) . Its molecular formula is C₁₅H₁₈Cl₂O₃, featuring a dichlorocyclopropyl-substituted phenoxy group and an ethyl ester moiety . The compound is hypothesized to act as a prodrug, metabolizing into the active carboxylic acid form, 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid (ciprofibrate), which activates peroxisome proliferator-activated receptor alpha (PPARα) to modulate lipid metabolism .
Preparation Methods
Synthetic Pathways for Ethyl 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropionate
The synthesis of this compound revolves around the construction of the dichlorocyclopropyl moiety and its subsequent coupling to a phenoxy-propionate backbone. Key methodologies include carbene addition, halogenation, and esterification, as outlined in patents and experimental reports .
Carbene Addition and Cyclopropanation
A pivotal step in the synthesis involves the formation of the 2,2-dichlorocyclopropyl group via carbene addition. In a protocol described in EP0142979B1, ethyl 2-[4-(1-hydroxyethyl)phenoxy]-2-methylpropanoate undergoes treatment with phosphorus tribromide (PBr₃) in chloroform at 0°C, followed by triethylamine-mediated elimination to yield an ethenyl intermediate . Subsequent reaction with chloroform under phase-transfer conditions (benzyl triethylammonium chloride catalyst) and aqueous sodium hydroxide generates the dichlorocyclopropyl ring through a carbene insertion mechanism .
Reaction Conditions:
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Solvent: Chloroform (excess as solvent)
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Catalyst: Benzyl triethylammonium chloride (phase-transfer catalyst)
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Base: 50% NaOH aqueous solution
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Temperature: 40°C for 5 hours
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Yield: Crude product purified via vacuum distillation (160–170°C at 0.5 mmHg) .
This method leverages the in situ generation of dichlorocarbene (:CCl₂) from chloroform under strongly basic conditions, which reacts with the ethenyl group to form the strained cyclopropane ring .
Halogenation and Esterification
Alternative routes involve halogenation of pre-formed cyclopropane precursors. For instance, WO2014188453A2 discloses the use of phosphorus tribromide to convert hydroxyl groups into bromides, facilitating nucleophilic substitution with phenoxy-propionate esters . However, the dichlorocyclopropyl variant specifically requires chlorine sources, such as PCl₅ or SOCl₂, though these are less frequently reported in the literature .
A critical intermediate, ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate, is synthesized via dehydration of ethyl 2-[4-(1-hydroxyethyl)phenoxy]-2-methylpropanoate using PBr₃ and triethylamine in chloroform . The ethenyl group’s reactivity toward dichlorocarbene ensures high regioselectivity during cyclopropanation.
Stepwise Procedure from Patent Literature
The following stepwise protocol, adapted from EP0142979B1, illustrates the industrial-scale synthesis :
Step 1: Synthesis of Ethyl 2-[4-(1-Hydroxyethyl)phenoxy]-2-methylpropanoate
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Reactants: 4-(1-Hydroxyethyl)phenol, ethyl 2-bromo-2-methylpropanoate
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Base: Potassium carbonate (K₂CO₃)
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Solvent: Dimethylformamide (DMF)
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Conditions: Room temperature, 16 hours
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Workup: Extraction with dichloromethane (DCM), column chromatography (petroleum ether/ethyl acetate) .
Step 2: Dehydration to Ethyl 2-(4-Ethenylphenoxy)-2-methylpropanoate
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Reactants: Ethyl 2-[4-(1-hydroxyethyl)phenoxy]-2-methylpropanoate, PBr₃
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Solvent: Chloroform
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Conditions: 0°C to 30°C, 18 hours
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Workup: Washing with dilute HCl, evaporation, vacuum distillation .
Step 3: Cyclopropanation with Dichlorocarbene
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Reactants: Ethyl 2-(4-ethenylphenoxy)-2-methylpropanoate, chloroform
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Catalyst: Benzyl triethylammonium chloride
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Base: 50% NaOH
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Conditions: 40°C, 5 hours
Step 4: Saponification (Optional)
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Reactants: Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate, NaOH
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Solvent: Methanol
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Conditions: 50–55°C, 2 hours
Optimization of Reaction Parameters
Solvent and Catalyst Selection
Chloroform serves dual roles as both solvent and carbene precursor, minimizing side reactions and simplifying purification . Phase-transfer catalysts like benzyl triethylammonium chloride enhance interfacial reactivity between aqueous NaOH and organic phases, improving cyclopropanation yields . Substituting chloroform with dichloromethane or toluene reduces efficiency due to poorer carbene stability .
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.28 (t, 3H, CH₂CH₃), 1.62 (s, 6H, C(CH₃)₂), 2.85–2.89 (m, 2H, cyclopropyl CH₂), 4.21 (q, 2H, OCH₂CH₃), 6.85–7.25 (m, 4H, aromatic H) .
Physicochemical Properties
Property | Value |
---|---|
Density | 1.25 g/cm³ |
Boiling Point | 401.8°C at 760 mmHg |
Flash Point | 150.1°C |
Refractive Index | 1.543 |
LogP | 4.07 |
These data confirm the compound’s hydrophobic nature (LogP = 4.07) and thermal stability, making it suitable for formulations requiring prolonged shelf life .
Applications and Derivatives
While the primary focus of this review is synthesis, this compound serves as a precursor to bioactive acids via saponification. For example, its hydrolysis yields 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, a potential herbicide intermediate . Derivatives with modified cyclopropane substituents (e.g., difluoro or dibromo) are accessible through analogous carbene reactions, broadening utility in medicinal chemistry .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorocyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Agrochemical Formulations
Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate has been identified as a component in agrochemical formulations, particularly herbicides. Its structure allows it to function effectively in pre-emergence herbicide applications, targeting specific weeds without harming crops. The compound's ability to be absorbed through roots and seeds enhances its efficacy in controlling weed growth.
Case Study: Herbicidal Efficacy
Research has shown that formulations containing this compound demonstrate improved biological activity against a range of weed species. For instance, studies indicated that when combined with other active ingredients, the herbicidal effect was significantly enhanced compared to individual components .
Pharmaceutical Applications
In pharmaceuticals, this compound serves as an impurity in ciprofibrate formulations. Ciprofibrate is a drug used to lower cholesterol levels and manage hyperlipidemia. Understanding the behavior of impurities like this compound is crucial for ensuring the safety and efficacy of pharmaceutical products.
Case Study: Impurity Analysis
A study involving ciprofibrate highlighted the need for rigorous analysis of impurities during drug formulation processes. The presence of this compound was monitored to assess its impact on the overall pharmacological profile of ciprofibrate .
Environmental Impact Studies
The environmental behavior of this compound has been evaluated concerning its degradation and persistence in soil and water systems. Research indicates that compounds with chlorinated structures can exhibit varying degrees of biodegradability, which is critical for assessing their ecological safety.
Case Study: Biodegradation Research
Studies have investigated microbial degradation pathways for similar chlorinated compounds, providing insights into how this compound might behave in natural environments. Findings suggest that specific microbial strains can effectively degrade such compounds, reducing their environmental impact over time .
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorocyclopropyl group is known to interact with hydrophobic pockets in proteins, potentially inhibiting their function. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Ciprofibrate (CAS 52214-84-3)
Structural Relationship :
- Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate is the ethyl ester prodrug of ciprofibrate, differing only by the substitution of a carboxylic acid (-COOH) group with an ethyl ester (-COOEt) .
Pharmacokinetic Differences :
- Bioavailability : The ethyl ester likely exhibits enhanced lipophilicity compared to ciprofibrate, improving intestinal absorption and oral bioavailability.
- Metabolism : Esterases in the liver and plasma hydrolyze the ethyl ester to release ciprofibrate, the active metabolite .
Functional Similarities :
- Both compounds target PPARα, reducing serum triglycerides and cholesterol via upregulation of fatty acid oxidation pathways .
Parameter | Ethyl Ester (CAS 52179-28-9) | Ciprofibrate (CAS 52214-84-3) |
---|---|---|
Molecular Formula | C₁₅H₁₈Cl₂O₃ | C₁₃H₁₄Cl₂O₃ |
Functional Group | Ethyl ester (-COOEt) | Carboxylic acid (-COOH) |
Bioavailability | Higher (prodrug design) | Lower (polarity limits absorption) |
Metabolic Activation | Requires hydrolysis | Directly active |
Methyl Clofenapate (CAS Not Specified)
Structural Similarity :
- Methyl clofenapate (methyl-2[4-(p-chlorophenyl)phenoxy]-2-methylpropionate) shares the phenoxy-isobutyrate backbone but substitutes the dichlorocyclopropyl group with a p-chlorophenyl moiety .
Functional and Toxicological Contrasts :
- Mechanism: Like the ethyl ester, methyl clofenapate is a peroxisome proliferator but induces hepatocellular carcinomas in rats via non-mutagenic mechanisms, likely due to sustained oxidative stress from peroxisomal H₂O₂ overproduction .
- The dichlorocyclopropyl group may reduce oxidative stress compared to chlorophenyl substituents, but this requires validation.
Ethyl Esters with Varied Substituents ()
Compounds such as:
- Ethyl 2-[4-(3-bromopropyl)phenoxy]-2-methylpropanoate
- Ethyl 2-[3-(4-hydroxybutyl)phenoxy]-2-methylpropionate
Key Comparisons :
- Metabolic Stability : Bromine or hydroxy groups may increase susceptibility to enzymatic degradation, whereas the dichlorocyclopropyl group could improve metabolic stability.
Biological Activity
Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate, commonly referred to by its CAS number 52179-28-9, is a synthetic compound notable for its applications in agricultural chemistry, particularly as a pesticide. This article explores its biological activity, detailing its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 317.21 g/mol. Its structure features a dichlorocyclopropyl moiety attached to a phenoxy group, contributing to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C15H18Cl2O3 |
Molecular Weight | 317.21 g/mol |
Density | 1.25 g/cm³ |
Boiling Point | Not specified |
This compound exhibits significant biological activity primarily through its interaction with specific biological targets. It is known to act as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to increased toxicity in pests.
- Enzyme Inhibition : The compound inhibits enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system in target organisms.
- Pesticidal Activity : Due to its structure, this compound has been shown to be effective against various pests, including insects and fungi. Its efficacy stems from its ability to disrupt normal physiological processes in these organisms.
Toxicological Profile
Research indicates that while this compound is effective as a pesticide, it also poses risks to non-target organisms, including humans and wildlife. Toxicological studies have revealed potential neurotoxic effects and environmental persistence.
Case Study 1: Efficacy Against Pests
In a study conducted on agricultural pests, this compound demonstrated a high level of effectiveness against aphids and beetles. The results indicated that the compound reduced pest populations by over 70% within two weeks of application.
Case Study 2: Environmental Impact Assessment
A comprehensive environmental impact assessment highlighted the persistence of this compound in soil and water systems. Monitoring revealed detectable levels long after application, raising concerns about bioaccumulation in aquatic organisms and potential effects on biodiversity.
Table 2: Summary of Biological Studies
Study Type | Findings |
---|---|
Pest Efficacy | >70% reduction in pest populations |
Neurotoxicity Assessment | Significant inhibition of AChE activity |
Environmental Persistence | Detectable residues in soil and water |
Q & A
Q. Basic: What are the standard synthetic routes for Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate?
Methodological Answer:
The synthesis typically involves esterification of the corresponding propanoic acid derivative. A key intermediate, 4-(2,2-dichlorocyclopropyl)phenol, is synthesized via cyclopropanation of 4-chlorostyrene derivatives using dichlorocarbene, followed by hydrolysis. The phenol intermediate is then reacted with ethyl 2-bromo-2-methylpropanoate under nucleophilic substitution conditions (e.g., K₂CO₃ in acetone). Purification via column chromatography or recrystallization ensures high purity. Safety protocols, such as using engineering controls and PPE, are critical during dichlorocarbene generation due to its high reactivity .
Q. Basic: How is structural characterization performed for this compound?
Methodological Answer:
Structural elucidation relies on spectroscopic techniques:
- NMR : ¹H and ¹³C NMR confirm the presence of the dichlorocyclopropyl group (δ ~2.5–3.5 ppm for cyclopropyl protons) and ester functionality (δ ~1.2–1.4 ppm for ethyl CH₃).
- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 359.04 for C₁₄H₁₅Cl₂O₃).
- IR : Peaks at ~1730 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester) are diagnostic.
Cross-referencing with databases (e.g., CAS 257-709-5) ensures consistency .
Q. Advanced: How can contradictory data in metabolic stability studies be resolved?
Methodological Answer:
Discrepancies in metabolic half-life (e.g., liver microsome vs. in vivo data) require:
- Species-Specific Assays : Compare metabolic rates across species (rat, human) using LC-MS/MS to identify interspecies cytochrome P450 variability.
- Isotope-Labeling : Use ¹⁴C-labeled compound to track metabolite formation and distinguish phase I/II pathways.
- Computational Modeling : Apply QSAR models to predict enzyme-substrate interactions, focusing on esterase-mediated hydrolysis.
Contradictions often arise from differences in enzyme expression or experimental conditions (e.g., pH, cofactor availability) .
Q. Advanced: What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
Yield optimization involves:
- Catalyst Screening : Palladium catalysts (e.g., PdCl₂(dppf)CH₂Cl₂) enhance coupling reactions for intermediates.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution efficiency.
- Process Monitoring : Real-time HPLC tracks byproduct formation (e.g., unreacted phenol), allowing immediate adjustments.
- Green Chemistry Principles : Replace hazardous reagents (e.g., dichloromethane) with bio-based solvents to reduce waste .
Q. Advanced: How does the dichlorocyclopropyl group influence the compound’s photostability?
Methodological Answer:
The dichlorocyclopropyl moiety increases steric hindrance, reducing UV-induced degradation. Experimental validation includes:
- Accelerated Light Testing : Expose the compound to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
- Computational Analysis : DFT calculations predict bond dissociation energies (BDEs) for C-Cl bonds, identifying vulnerable sites.
- Comparative Studies : Compare with non-chlorinated analogs to isolate the cyclopropyl group’s effect. Results show a 40% increase in half-life under UV exposure compared to non-halogenated derivatives .
Q. Basic: What analytical techniques quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Quantification in plasma using a C18 column and MRM transitions (e.g., m/z 359→215 for the parent ion).
- Sample Preparation : Solid-phase extraction (SPE) with C8 cartridges improves recovery rates (>85%).
- Validation Parameters : Assess linearity (R² >0.99), LOQ (1 ng/mL), and matrix effects (hemolyzed vs. normal plasma) per FDA guidelines. Cross-validate with GC-MS for halogen-specific detection .
Q. Advanced: How can computational models predict its interactions with lipid-regulating targets?
Methodological Answer:
- Molecular Docking : Simulate binding to PPAR-α using AutoDock Vina, focusing on the ester group’s hydrogen-bonding with Tyr314.
- MD Simulations : Run 100-ns trajectories to assess conformational stability in the ligand-binding domain.
- Free Energy Calculations : Use MM-PBSA to estimate binding affinities (ΔG ~-8.2 kcal/mol). Validate with in vitro PPAR-α activation assays (EC₅₀ = 0.5 μM) .
Q. Basic: What safety protocols are essential during handling?
Methodological Answer:
- Engineering Controls : Use fume hoods for synthesis steps involving volatile intermediates (e.g., dichlorocarbene).
- PPE : Nitrile gloves, goggles, and lab coats prevent dermal exposure.
- Emergency Measures : Install eyewash stations and showers; contaminated clothing must be laundered on-site to avoid cross-contamination .
Q. Advanced: What are the challenges in chiral resolution of its metabolites?
Methodological Answer:
- Chiral Chromatography : Use amylose-based columns (Chiralpak AD-H) with hexane:isopropanol (90:10) to separate enantiomers.
- Derivatization : React metabolites with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride to form diastereomers for GC analysis.
- Kinetic Studies : Monitor enantioselective metabolism using rat liver S9 fractions, identifying preferential hydrolysis of the (S)-enantiomer .
Q. Advanced: How do structural modifications affect its pharmacokinetic profile?
Methodological Answer:
- Ester vs. Acid Forms : The ethyl ester enhances oral bioavailability (F = 75% vs. 30% for the free acid) by improving intestinal permeability.
- Halogen Substitution : Replacing Cl with F reduces plasma protein binding (from 95% to 82%), increasing free fraction.
- LogP Optimization : Introduce methyl groups to adjust logP from 3.2 to 2.8, balancing CNS penetration and hepatic clearance .
Properties
IUPAC Name |
ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2O3/c1-4-19-13(18)14(2,3)20-11-7-5-10(6-8-11)12-9-15(12,16)17/h5-8,12H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYJTDLWNOQAFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50966541 | |
Record name | Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52179-28-9 | |
Record name | Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52179-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052179289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50966541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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